molecular formula C7H5ClF3NO B13320571 2-Amino-6-chloro-3-(trifluoromethyl)phenol

2-Amino-6-chloro-3-(trifluoromethyl)phenol

Katalognummer: B13320571
Molekulargewicht: 211.57 g/mol
InChI-Schlüssel: XTIKQOLGAOTMSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-chloro-3-(trifluoromethyl)phenol is an organic compound that features a trifluoromethyl group, an amino group, and a chloro substituent on a phenol ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-3-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor, followed by chlorination and amination reactions. For instance, the trifluoromethylation can be carried out using a radical trifluoromethylation process . The reaction conditions typically involve the use of a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a radical initiator.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-chloro-3-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce various substituted phenols .

Wissenschaftliche Forschungsanwendungen

2-Amino-6-chloro-3-(trifluoromethyl)phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-6-chloro-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and chloro groups can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-6-chloro-3-(trifluoromethyl)phenol is unique due to the presence of all three functional groups (amino, chloro, and trifluoromethyl) on the phenol ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C7H5ClF3NO

Molekulargewicht

211.57 g/mol

IUPAC-Name

2-amino-6-chloro-3-(trifluoromethyl)phenol

InChI

InChI=1S/C7H5ClF3NO/c8-4-2-1-3(7(9,10)11)5(12)6(4)13/h1-2,13H,12H2

InChI-Schlüssel

XTIKQOLGAOTMSF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1C(F)(F)F)N)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.